In Vivo Anticancer Activity: Inactive in NCI P388 Leukemia Screen vs. Active Triazolopyridines
5-Methoxy-[1,2,4]triazolo[4,3-a]pyridine was tested in the NCI in vivo anticancer drug screen using the P388 Leukemia model in CD2F1 mice and classified as Inactive [1]. This contrasts with some other triazolo[4,3-a]pyridine derivatives, such as TPB15, which demonstrated significant in vivo antitumor activity in TNBC xenograft models [2]. The inactivity of the 5-methoxy derivative in this leukemia model suggests a distinct selectivity profile or insufficient potency, which may be leveraged for target deconvolution or selectivity studies.
| Evidence Dimension | In vivo antitumor activity (P388 Leukemia) |
|---|---|
| Target Compound Data | Inactive (no tumor growth inhibition reported) |
| Comparator Or Baseline | TPB15 (3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivative): Active in TNBC xenograft |
| Quantified Difference | Target compound inactive vs. comparator active |
| Conditions | NCI standard protocol, intraperitoneal P388 Leukemia in CD2F1 mice vs. subcutaneous TNBC xenograft in BALB/c nude mice |
Why This Matters
For researchers exploring triazolopyridine-based Smo inhibitors, the inactivity of the 5-methoxy analog in a standard leukemia model highlights the critical role of the 3-phenyl substituent (present in TPB15) for in vivo efficacy, guiding lead optimization away from simple 5-methoxy substitutions.
- [1] NCI DTP. In Vivo Anticancer Drug Screen Data for NSC289807 (P388 Leukemia). View Source
- [2] Tian N, Wu H, Zhang H, et al. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Bioorg Med Chem. 2020;28(16):115584. View Source
